molecular formula C7H2Cl2F4O B14045992 1,4-Dichloro-2-fluoro-3-(trifluoromethoxy)benzene

1,4-Dichloro-2-fluoro-3-(trifluoromethoxy)benzene

Cat. No.: B14045992
M. Wt: 248.99 g/mol
InChI Key: ZLWAARNEVCYUMR-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-fluoro-3-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H2Cl2F4O It is a derivative of benzene, characterized by the presence of two chlorine atoms, one fluorine atom, and a trifluoromethoxy group attached to the benzene ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloro-2-fluoro-3-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1,4-Dichloro-2-fluoro-3-(trifluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Dichloro-2-fluoro-3-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and proteins more effectively. The chlorine and fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dichloro-2-fluoro-3-(trifluoromethoxy)benzene is unique due to the presence of both chlorine and fluorine atoms along with the trifluoromethoxy group. This combination of substituents imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced stability, making it valuable in various applications .

Properties

Molecular Formula

C7H2Cl2F4O

Molecular Weight

248.99 g/mol

IUPAC Name

1,4-dichloro-2-fluoro-3-(trifluoromethoxy)benzene

InChI

InChI=1S/C7H2Cl2F4O/c8-3-1-2-4(9)6(5(3)10)14-7(11,12)13/h1-2H

InChI Key

ZLWAARNEVCYUMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Cl)OC(F)(F)F)F)Cl

Origin of Product

United States

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